molecular formula C10H9NO7 B1201337 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid CAS No. 90429-09-7

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

Cat. No.: B1201337
CAS No.: 90429-09-7
M. Wt: 255.18 g/mol
InChI Key: OWVYIQJYENXHSX-UHFFFAOYSA-N
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Description

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO7 and its molecular weight is 255.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Proton Concentration Jumps and Generation of Transmembrane pH-Gradients : 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid has been used to study proton concentration gradients across membranes, which are crucial in many biological energy transducing processes. The compound acts as a 'caged proton' and is useful in photochemical proton release, allowing for the study of proton-dependent processes (Janko & Reichert, 1987).

  • Synthesis and Antimicrobial Evaluation of Novel Derivatives : A series of 1,3,4-thiadiazole derivatives of this compound were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Use in Detection and Quantification of Enzymatic Activity : 4-Nitrophenoxyacetic acid, a related compound, has been used to develop a rapid, colorimetric assay for the detection of 2,4-Dichlorophenoxyacetic acid/(alpha)-ketoglutarate dioxygenase activity in microorganisms. This application is crucial in the study of microbial degradation of herbicides (Sassanella, Fukumori, Bagdasarian, & Hausinger, 1997).

  • Pharmacological Applications in Hypolipidaemic and Antiplatelet Activity : Phenoxyacetic acid derivatives, closely related to this compound, have been reported to possess hypolipidaemic and antiplatelet activities. These compounds have shown promising results in the treatment of human hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

  • Synthesis of Aromatic Compounds : this compound is involved in the synthesis of complex aromatic compounds, serving as a precursor or intermediate in various synthetic routes. This is exemplified in the study of the reaction of 3-methylindole with diazonium salts, where derivatives of this compound play a key role (Stevens, 1975).

Properties

IUPAC Name

2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVYIQJYENXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238170
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-09-7
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid generate transmembrane pH gradients?

A1: The research demonstrates that upon photolysis, this compound releases protons. [] This release creates a proton concentration gradient across a membrane. The ability to rapidly generate such gradients through photo-activation makes this compound a valuable tool in studying pH-dependent biological processes.

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